Product packaging for Anacetrapib-d3(Cat. No.:CAS No. 1061715-90-9)

Anacetrapib-d3

Cat. No.: B585151
CAS No.: 1061715-90-9
M. Wt: 640.536
InChI Key: MZZLGJHLQGUVPN-IVVQBUEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anacetrapib-d3 is a deuterated analog of Anacetrapib, a potent and selective inhibitor of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). By inhibiting CETP, Anacetrapib significantly increases HDL cholesterol levels while reducing LDL cholesterol and lipoprotein(a) (Lp(a)) levels, making it a compound of significant interest in the study of dyslipidemia and cardiovascular disease . The deuterated form, this compound, is designed for use in mass spectrometry-based assays as an internal standard. Its use enables the precise and accurate quantification of non-deuterated Anacetrapib in complex biological matrices during pharmacokinetic, metabolism, and excretion studies, thereby ensuring data reliability and reproducibility. Clinical investigations of Anacetrapib, such as the REVEAL trial, demonstrated that it can reduce major coronary events in patients with atherosclerotic vascular disease, highlighting its potential therapeutic value . Researchers can utilize this compound to further explore the mechanistic pathways and metabolic fate of CETP inhibition. This product is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any other personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H25F10NO3 B585151 Anacetrapib-d3 CAS No. 1061715-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-[4-fluoro-5-propan-2-yl-2-(trideuteriomethoxy)phenyl]-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZLGJHLQGUVPN-IVVQBUEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1C2=C(C=C(C=C2)C(F)(F)F)CN3[C@H]([C@H](OC3=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25F10NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733091
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1061715-90-9
Record name (4S,5R)-5-[3,5-Bis(trifluoromethyl)phenyl]-3-({4'-fluoro-2'-[(~2~H_3_)methyloxy]-5'-(propan-2-yl)-4-(trifluoromethyl)[1,1'-biphenyl]-2-yl}methyl)-4-methyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Pathways and Isotopic Labeling Strategies for Anacetrapib D3

Methodologies for Deuterium (B1214612) Incorporation in Anacetrapib (B1684379) Synthesis

The synthesis of Anacetrapib-d3 involves the specific incorporation of three deuterium atoms into the anacetrapib molecule. While the precise, proprietary details of the synthetic route used for the commercial production of this compound are not fully disclosed in publicly available literature, general principles of deuterium incorporation can be applied.

One common method for introducing deuterium is through the use of deuterated reagents. In the case of this compound, a key reagent is Methyl-d3-magnesium iodide. as-1.co.jp This Grignard reagent, where the methyl group is fully deuterated, can be used to introduce a trideuteromethyl group into a precursor molecule.

Another approach involves the use of deuterated water (D2O) as a deuterium source. researchgate.netplos.org This method is often employed in studies of de novo lipogenesis and cholesterol synthesis, where deuterium from D2O is incorporated into newly synthesized lipids. researchgate.netplos.org While not directly a method for synthesizing this compound, it highlights a common strategy for deuterium labeling in related fields of study.

Catalytic H-D exchange reactions represent another potential route. These reactions, often catalyzed by transition metals like palladium or rhodium, can exchange hydrogen atoms for deuterium on a substrate molecule. acs.org The specific conditions and catalyst would need to be carefully selected to ensure regioselective deuteration at the desired position on the anacetrapib scaffold.

Precursor Compounds and Reaction Optimization for this compound Production

The synthesis of this compound would logically start from a non-deuterated precursor of anacetrapib. The core structure of anacetrapib is a biphenyl-substituted oxazolidinone. acs.org The synthesis likely involves the coupling of two key aromatic fragments to form the biphenyl (B1667301) core, followed by the formation of the oxazolidinone ring and subsequent functionalization.

A plausible precursor for the introduction of the deuterated methyl group would be a ketone derivative of an anacetrapib intermediate. The reaction of this ketone with Methyl-d3-magnesium iodide would yield a tertiary alcohol, which could then be further elaborated to the final this compound molecule. as-1.co.jpgoogle.com

Optimization of the reaction conditions is crucial to ensure high yield and isotopic purity of the final product. This would involve careful control of parameters such as temperature, reaction time, and stoichiometry of the reagents. For the Grignard reaction, for example, anhydrous conditions are essential to prevent quenching of the highly reactive organometallic reagent. The choice of solvent can also significantly impact the reaction outcome. acs.org

Table 1: Potential Precursors and Reagents for this compound Synthesis

Compound/Reagent Role in Synthesis
Biphenyl-substituted oxazolidinone precursorCore scaffold of the anacetrapib molecule
Ketone intermediateSubstrate for the introduction of the deuterated methyl group
Methyl-d3-magnesium iodideSource of the trideuteromethyl group as-1.co.jp
Deuterated water (D2O)Potential deuterium source in alternative labeling strategies researchgate.netplos.org
Palladium or Rhodium catalystsPotential catalysts for H-D exchange reactions acs.org

Stereochemical Considerations in Deuterated Analog Synthesis

Anacetrapib possesses two stereocenters at the 4 and 5 positions of the oxazolidinone ring, with the (4S, 5R) configuration being the active stereoisomer. acs.orggoogleapis.com It is critical that the synthetic route to this compound preserves this specific stereochemistry.

The introduction of the deuterated methyl group must be achieved without affecting the existing stereocenters. If the deuteration step is performed late in the synthesis on a precursor that already contains the correct stereochemistry, the reaction conditions must be mild enough to avoid racemization or epimerization.

Alternatively, if the deuterated fragment is introduced early in the synthesis, the subsequent steps must be designed to establish the correct relative and absolute stereochemistry of the two chiral centers on the oxazolidinone ring. Stereoselective synthesis methods, potentially employing chiral auxiliaries or catalysts, would be necessary to achieve the desired (4S, 5R) configuration. epo.org

Isolation and Purity Assessment of Synthesized this compound

Following the synthesis, this compound must be isolated from the reaction mixture and purified to a high degree. Common purification techniques in organic synthesis include flash column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC). nih.govrsc.org The choice of method would depend on the physical properties of this compound and the nature of the impurities.

The purity of the final product must be rigorously assessed. This involves not only determining the chemical purity (the percentage of the desired compound) but also the isotopic purity (the percentage of molecules that contain the desired number and location of deuterium atoms).

Table 2: Analytical Techniques for Purity Assessment of this compound

Analytical Technique Purpose
High-Performance Liquid Chromatography (HPLC)To determine chemical purity by separating the target compound from impurities. nih.gov
Mass Spectrometry (MS)To confirm the molecular weight of this compound and to assess the degree of deuterium incorporation. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the structure of the molecule and the specific location of the deuterium atoms.

High-resolution mass spectrometry can provide a precise mass measurement, confirming the incorporation of three deuterium atoms. NMR spectroscopy, particularly ¹H NMR, can be used to verify the absence of signals at the positions where deuterium has been incorporated. For a more detailed analysis, ²H NMR can directly detect the deuterium signals. The purity of anacetrapib has been reported to be greater than 99% as determined by HPLC. nih.gov

Advanced Analytical Methodologies Employing Anacetrapib D3

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Anacetrapib-d3

LC-MS/MS has become the gold standard for the quantitative analysis of drugs and their metabolites in biological samples due to its high selectivity and sensitivity. units.it The development of these assays often involves the use of stable isotope-labeled internal standards to ensure accuracy and precision. nih.govbioanalysis-zone.com

In the bioanalytical quantification of anacetrapib (B1684379), this compound is frequently employed as an internal standard. doi.orgresearchgate.net An ideal internal standard should have chemical and physical properties nearly identical to the analyte of interest. bioanalysis-zone.com Stable isotope-labeled analogs like this compound are considered the gold standard because they co-elute with the unlabeled analyte and can be distinguished by mass spectrometry, compensating for variability during sample preparation and analysis. bioanalysis-zone.com

For instance, a UPLC–MS/MS method was developed for the simultaneous determination of anacetrapib and its stable-isotope labeled counterpart in human plasma. doi.org In this method, a stable-isotope labeled internal standard, [13C715N2H7]-anacetrapib, was used to quantify both anacetrapib and [13C515N]-anacetrapib. doi.org The analytes and the internal standard were extracted from plasma using a liquid-liquid extraction procedure. doi.org Chromatographic separation was achieved on a C18 column with a gradient mobile phase. nih.gov This approach ensures that any loss of analyte during extraction or ionization suppression/enhancement in the mass spectrometer is corrected for, leading to highly accurate and precise results. bioanalysis-zone.com

Table 1: LC-MS/MS Method Parameters for Anacetrapib Quantification

ParameterDetails
Analytical Method Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) doi.org
Internal Standard [13C715N2H7]-anacetrapib doi.org
Extraction Method Liquid-Liquid Extraction doi.org
Chromatographic Column Waters BEH Shield RP 18 (50 × 2.1 mm × 1.7 μm) doi.org
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) doi.org
Detection Mode Positive Electrospray Ionization (ESI+), Selected Reaction Monitoring (SRM) doi.org

Achieving high-sensitivity detection of anacetrapib and its metabolites in complex biological matrices like plasma and adipose tissue presents analytical challenges. Methodological enhancements are often necessary to overcome matrix effects and achieve low limits of quantification.

An ultra-high performance liquid chromatography/tandem mass spectrometry (UPLC–MS/MS) method was developed to quantify anacetrapib in human and animal adipose tissue. researchgate.netnih.gov This method was validated over concentration ranges of 5–5000 ng/mL and 0.1–100 μg/mL. researchgate.netnih.gov For the analysis of anacetrapib and its hydroxylated metabolites in human plasma, an assay was qualified with a concentration range of 0.5–500 ng/mL. doi.orgresearchgate.net The use of specific extraction techniques, such as liquid-liquid extraction with a mixture of isopropyl alcohol and hexane, helps to remove interfering substances from the plasma matrix. doi.orgresearchgate.net

Furthermore, the choice of chromatographic column and mobile phase composition is critical. For instance, a Supelco Ascentis Express Phenyl-Hexyl column was used for the separation of anacetrapib metabolites, with different mobile phase gradients and ionization modes (positive and negative) to optimize the detection of each metabolite. doi.orgresearchgate.net These tailored approaches ensure high sensitivity and specificity for each analyte within a complex biological sample.

Table 2: Validation Parameters for Anacetrapib Assays

MatrixAnalyte(s)Concentration RangeReference
Human and Animal Adipose TissueAnacetrapib5–5000 ng/mL and 0.1–100 μg/mL researchgate.netnih.gov
Human PlasmaAnacetrapib1–2000 ng/mL doi.orgresearchgate.net
Human Plasma[13C515N]-anacetrapib0.025–50 ng/mL doi.orgresearchgate.net
Human PlasmaHydroxylated Metabolites0.5–500 ng/mL doi.orgresearchgate.net

Utilization of this compound as an Internal Standard in Bioanalytical Quantification

Application of this compound in Stable Isotope Tracer Studies

Stable isotope tracer studies are powerful tools for investigating the pharmacokinetics and metabolism of drugs in vivo. This compound is utilized in such studies to trace the fate of anacetrapib within a biological system. nih.gov

Preclinical studies have investigated the distribution and accumulation of anacetrapib in various tissues, with a particular focus on adipose tissue. researchgate.netdovepress.com In a study using mice, drug concentrations in blood, brown and white adipose tissue, liver, and brain were measured for up to 35 weeks after dosing. researchgate.net The results showed significant accumulation in white and brown adipose tissue. researchgate.net

To support such preclinical safety studies, a sensitive UHPLC-MS/MS method was developed to determine anacetrapib concentrations in the adipose tissue of three different animal species. researchgate.netnih.gov The ability to accurately quantify the deuterated form, this compound, alongside the parent compound allows for detailed pharmacokinetic modeling and a better understanding of tissue distribution and elimination kinetics.

The use of deuterium-labeled compounds like this compound is integral to elucidating metabolic pathways. vulcanchem.com The incorporation of deuterium (B1214612) can lead to a kinetic isotope effect, potentially slowing down metabolism at specific sites. google.comresearchgate.net By comparing the metabolic profile of the deuterated and non-deuterated compound, researchers can identify the primary sites of metabolism.

In the context of anacetrapib, which is primarily metabolized by CYP3A4 through processes like O-demethylation and hydroxylation, using this compound can help to pinpoint the lability of specific C-H bonds. glpbio.com This information is crucial for understanding how the drug is processed in the body and for identifying potential drug-drug interactions. Stable isotope studies using tracers like D3-leucine have also been employed to understand the broader metabolic effects of anacetrapib, such as its impact on lipoprotein metabolism. ahajournals.orgjst.go.jp

Quantification of this compound in Preclinical Biological Samples (e.g., Animal Adipose Tissue)

Multi-Modal Analytical Approaches for this compound and its Metabolites (Excluding Clinical Applications)

A comprehensive understanding of a drug's disposition requires a multi-modal analytical approach, combining various techniques to characterize the parent drug and its metabolites. For anacetrapib, this involves not only LC-MS/MS for quantification but also other techniques for structural elucidation and understanding its broader biological impact.

In preclinical studies, researchers have used a combination of analytical methods to study anacetrapib and its metabolites. For example, after identifying the major oxidative metabolites (M1, M2, and M3), specific LC-MS/MS methods were developed for their quantification. glpbio.com These methods often require different chromatographic conditions and mass spectrometric settings to achieve optimal separation and detection for each metabolite. doi.org

Furthermore, computational or in silico methods can be integrated with experimental data. plos.org For instance, metabolic network models can be used to predict the functional effects of a drug and its metabolites on cellular pathways, providing insights that complement the quantitative data obtained from LC-MS/MS. plos.orgresearchgate.net This integrated approach allows for a more complete picture of the compound's behavior in a biological system.

Combined LC-MS and NMR Spectroscopic Techniques for Structural Characterization of Degradation Products

The structural elucidation of unknown degradation products formed during stability testing is a critical aspect of pharmaceutical development. researchgate.net A powerful approach for this task involves the hyphenation of liquid chromatography (LC) with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This combination provides complementary information that is essential for unambiguous structure identification. researchgate.net

The process typically begins with forced degradation studies, where Anacetrapib is subjected to stress conditions like acid, base, oxidation, heat, and photolysis to generate potential degradation products. ijper.org This mixture is then analyzed using an LC-MS/MS system. A reversed-phase HPLC method, often employing a C18 column, is developed to separate the parent compound from its degradants. nih.govijper.org The mass spectrometer, coupled to the LC system, provides crucial data on the molecular weights of the eluted compounds and their fragmentation patterns. nih.gov This information allows for the initial identification of potential structures.

For definitive structural confirmation, LC-NMR is employed. nih.gov In a typical setup, the peaks corresponding to the degradation products are isolated by the LC system and then transferred to an NMR spectrometer. srce.hr This can be done in a "stop-flow" mode, where the chromatographic flow is paused to acquire detailed NMR spectra for a specific peak. nih.gov One- and two-dimensional NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are then performed to provide a complete structural map of the molecule. The use of a solid-phase extraction (SPE) interface (LC-SPE-NMR) can further enhance this process by trapping and concentrating the impurities from multiple chromatographic runs before elution into the NMR with a deuterated solvent. srce.hr

Studies on Anacetrapib have identified several oxidative metabolites in biological systems, which can serve as examples of potential degradation products. researchgate.net These include products of O-demethylation (M1), hydroxylation on the biphenyl (B1667301) moiety (M2), and hydroxylation on the isopropyl side chain (M3). researchgate.net The combination of LC-MS and NMR would be the definitive method to identify and characterize such products if they were formed under chemical stress conditions.

Table 1: Illustrative Data for Characterization of Potential Anacetrapib Degradation Products

Degradation Product (Hypothetical)Analytical TechniqueFinding
DP-1 (O-demethylated Anacetrapib) LC-MS (ESI+)Provides molecular ion peak [M+H]⁺ corresponding to the loss of a methyl group (CH₂) from the parent molecule. Fragmentation data shows characteristic losses.
¹H NMRAbsence of the methoxy (B1213986) singlet signal (~3.8 ppm) and appearance of a new hydroxyl proton signal.
DP-2 (Hydroxylated Anacetrapib) LC-MS (ESI+)Provides molecular ion peak [M+H]⁺ corresponding to the addition of an oxygen atom (+16 Da) to the parent molecule.
¹H NMRAppearance of new signals in the aromatic region or changes in the aliphatic region, depending on the position of hydroxylation. 2D NMR (COSY, HMBC) helps pinpoint the exact location.
DP-3 (Olefinic Anacetrapib) LC-MS (ESI+)Provides molecular ion peak [M+H]⁺ corresponding to the loss of two hydrogen atoms (-2 Da) from the parent molecule.
¹H NMRDisappearance of certain aliphatic proton signals and the appearance of new signals in the vinyl region (~5-6 ppm).

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Forms

In pharmacokinetic and metabolism studies, this compound is used as an internal standard for the accurate quantification of the non-deuterated drug, Anacetrapib, in biological matrices. The analytical method must be able to separate and specifically detect both the analyte and its deuterated internal standard. researchgate.net Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for this application due to its high selectivity, sensitivity, and speed. researchgate.net

The chromatographic separation is typically achieved on a reversed-phase column, such as a Kinetex C18 or Zorbax C18. ijper.orgresearchgate.net A gradient elution using a binary mobile phase system, commonly consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol), is employed to achieve efficient separation of the analytes from endogenous matrix components. researchgate.net

While Anacetrapib and this compound are chemically identical and co-elute or have very similar retention times under typical reversed-phase conditions, their separation for analytical purposes is achieved by the mass spectrometer. researchgate.net The MS/MS detector is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode—one for Anacetrapib and another for this compound. The slight difference in mass (3 Daltons in this case) due to the deuterium atoms allows the instrument to differentiate and independently quantify the two compounds, even if they are not chromatographically resolved. researchgate.net The selectivity of the method is thus ensured by the combination of chromatographic retention time and the specificity of the MRM transitions. researchgate.net

Table 2: Example UHPLC-MS/MS Method for Anacetrapib and this compound

ParameterCondition
Chromatography System UHPLC
Column Kinetex C18 (or equivalent) researchgate.net
Mobile Phase A Water + 0.1% Formic Acid researchgate.net
Mobile Phase B Acetonitrile + 0.1% Formic Acid researchgate.net
Flow Rate 0.3 - 0.5 mL/min researchgate.net
Elution Gradient elution
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Anacetrapib) e.g., m/z 638 → 283 researchgate.net
MRM Transition (this compound) e.g., m/z 641 → 286 (Hypothetical)

Mechanistic Investigations of Anacetrapib Action Using Isotopic Probes Anacetrapib D3

Elucidation of Cholesteryl Ester Transfer Protein (CETP) Turnover Kinetics

Anacetrapib (B1684379) is a potent inhibitor of cholesteryl ester transfer protein (CETP), a key plasma protein involved in the transfer of cholesteryl esters and triglycerides between lipoproteins. researchgate.net Inhibition of CETP leads to significant alterations in lipoprotein profiles, most notably an increase in high-density lipoprotein cholesterol (HDL-C). dovepress.com Understanding the effect of anacetrapib on the lifecycle of the CETP protein itself is crucial to fully comprehending its pharmacological action.

Application of D3-Leucine and Anacetrapib-d3 in CETP Fractional Clearance Rate Studies

To investigate the in-vivo kinetics of CETP, stable isotope labeling studies employing D3-Leucine have been conducted. nih.govahajournals.org These studies, often in conjunction with the administration of anacetrapib, allow for the determination of the fractional clearance rate (FCR) and production rate (PR) of CETP.

In a study involving moderately hyperlipidemic participants, the administration of D3-leucine was used to track the turnover of plasma CETP. ahajournals.org The results demonstrated that treatment with anacetrapib led to a dramatic increase in plasma CETP levels, approximately 102-129%. researchgate.netnih.govahajournals.org This increase was not due to an elevated production rate of CETP, which remained unchanged. researchgate.netnih.govahajournals.org Instead, the primary mechanism was found to be a significant reduction in the fractional clearance rate of CETP from the plasma, which decreased by about 57.6%. researchgate.netnih.gov These findings indicate that anacetrapib, by binding to CETP, slows its removal from circulation.

Impact on Lipoprotein Metabolism Fluxes in Non-Human Systems

The inhibition of CETP by anacetrapib has profound effects on the metabolism of various lipoproteins. Isotopic tracer studies have been essential in dissecting these complex metabolic shifts.

Assessment of High-Density Lipoprotein Apolipoprotein A-I (HDL apoA-I) Kinetics

Anacetrapib treatment is well-known to increase levels of HDL cholesterol and its primary protein component, apolipoprotein A-I (apoA-I). nih.gov Kinetic studies using D3-leucine have revealed the mechanism behind this increase. In human subjects, anacetrapib administration resulted in a significant rise in plasma apoA-I levels (approximately 29.5%). nih.govnih.gov This was associated with a notable reduction in the fractional clearance rate of HDL apoA-I by about 18.2%, with no significant change in its production rate. nih.govnih.gov

This indicates that anacetrapib's effect on raising HDL-C and apoA-I is primarily due to a slower catabolism and removal of HDL particles from the circulation. nih.govahajournals.org

Evaluation of Low-Density Lipoprotein Apolipoprotein B (LDL ApoB-100) Clearance Mechanisms

In addition to its effects on HDL, anacetrapib also lowers low-density lipoprotein cholesterol (LDL-C) levels. nih.gov Kinetic studies have been crucial in understanding this LDL-lowering effect. Research in mildly hypercholesterolemic subjects has shown that anacetrapib significantly reduces the pool size of LDL-ApoB-100. nih.govnih.gov This reduction is attributed to a substantial increase in the fractional clearance rate of LDL-ApoB-100. nih.govnih.gov Importantly, anacetrapib did not affect the production rate of LDL-ApoB-100. nih.govnih.gov

The proposed mechanism for this increased clearance involves compositional changes in LDL particles, making them more readily cleared by LDL receptors. mdpi.com Interestingly, the effect of anacetrapib on LDL clearance appears to be independent of changes in the metabolism of proprotein convertase subtilisin/kexin type 9 (PCSK9), another key regulator of LDL receptor activity. researchgate.net

Investigation of Lipoprotein(a) [Lp(a)] Production Rates

Anacetrapib has also been shown to reduce plasma concentrations of Lipoprotein(a) [Lp(a)], an independent risk factor for cardiovascular disease. ahajournals.orgresearchgate.net To determine the mechanism of this reduction, turnover studies using D3-leucine were performed. ahajournals.orgresearchgate.net Preliminary results from a subset of subjects with elevated Lp(a) levels indicated that anacetrapib treatment lowered Lp(a) by approximately 35-40%. mdpi.comahajournals.orgresearchgate.net This decrease was associated with a significant reduction in the production rate of mature Lp(a) by about 41%, while the fractional clearance rate was also reduced, but to a lesser extent. mdpi.comahajournals.org

These findings suggest that the primary mechanism by which anacetrapib lowers Lp(a) is by decreasing its production. ahajournals.orgresearchgate.net

Data Tables

Table 1: Effect of Anacetrapib on CETP and ApoA-I Kinetics

Parameter Change with Anacetrapib Reference
Plasma CETP Level ↑ ~102-129% researchgate.netnih.govahajournals.org
CETP Fractional Clearance Rate (FCR) ↓ ~57.6% researchgate.netnih.gov
CETP Production Rate (PR) No significant change researchgate.netnih.govahajournals.org
Plasma ApoA-I Level ↑ ~29.5% nih.govnih.gov
HDL ApoA-I Fractional Clearance Rate (FCR) ↓ ~18.2% nih.govnih.gov

Table 2: Effect of Anacetrapib on LDL-ApoB-100 and Lp(a) Kinetics

Parameter Change with Anacetrapib Reference
LDL-ApoB-100 Pool Size ↓ Significantly nih.govnih.gov
LDL-ApoB-100 Fractional Clearance Rate (FCR) ↑ Substantially nih.govnih.gov
LDL-ApoB-100 Production Rate (PR) No significant change nih.govnih.gov
Plasma Lp(a) Level ↓ ~35-40% mdpi.comahajournals.orgresearchgate.net

Modulation of Reverse Cholesterol Transport in Animal Models

The investigation into the mechanisms of anacetrapib, a potent inhibitor of the cholesteryl ester transfer protein (CETP), has been significantly advanced through the use of isotopic probes in various animal models. acs.org These studies, particularly in models that endogenously express CETP like the Syrian golden hamster, or in transgenic mice expressing human CETP, have provided critical insights into how anacetrapib modulates the complex pathway of reverse cholesterol transport (RCT). nih.govnih.gov The process of RCT involves the efflux of cholesterol from peripheral cells, its transport via high-density lipoproteins (HDL) to the liver, and its eventual excretion from the body through feces, either as neutral sterols or after conversion to bile acids. nih.gov

Studies utilizing isotopically labeled molecules have been instrumental in tracing the movement of cholesterol and its associated lipoproteins through these pathways following anacetrapib administration. For instance, research in dyslipidemic Syrian golden hamsters involved injecting the animals with macrophages loaded with ³H-cholesterol to track the fate of macrophage-derived cholesterol. nih.gov This approach allows for a direct in vivo measurement of the rate of RCT from peripheral cells to feces.

In these hamster models, treatment with anacetrapib was shown to promote macrophage-to-feces RCT. nih.govnih.gov The use of the isotopic tracer demonstrated that anacetrapib facilitates the movement of cholesterol out of the body. nih.gov This was corroborated by findings of increased fecal excretion of both cholesterol and bile acids. nih.gov Specifically, in dyslipidemic hamsters, anacetrapib treatment led to a significant increase in fecal cholesterol content. nih.gov To ensure this effect was not due to reduced cholesterol absorption from the intestine, a dual stable isotope method was employed using D6-cholesterol. nih.govnih.gov The results from these experiments showed that anacetrapib had no effect on cholesterol absorption, confirming that the increased fecal sterol output was a result of enhanced excretion. nih.govnih.gov

Further mechanistic detail was uncovered by studying the functionality of HDL particles generated during anacetrapib treatment. In vitro assays using cells engineered to express specific cholesterol transporters revealed that HDL from anacetrapib-treated hamsters had an enhanced capacity for cholesterol efflux, particularly through the ABCA1 transporter. nih.gov

In transgenic mouse models (APOE*3-Leiden.CETP mice) designed to have a more human-like lipoprotein profile, anacetrapib was found to reduce (V)LDL-cholesterol partly by remodeling VLDL particles, making them more susceptible to uptake by the liver. nih.gov This was demonstrated using [¹⁴C]cholesteryl oleate-labeled VLDL-mimicking particles, which showed that anacetrapib increased their clearance and hepatic uptake by 25%. nih.gov

Kinetic studies in humans using D3-leucine as an isotopic probe have also shed light on the underlying mechanisms affecting HDL metabolism. researchgate.netahajournals.org Treatment with anacetrapib led to a significant increase in plasma HDL-C and apolipoprotein A-I (apoA-I) levels. ahajournals.org The isotopic tracer study revealed that this increase was primarily due to a reduction in the fractional clearance rate of HDL apoA-I, rather than an increase in its production rate. ahajournals.org

The following tables summarize key quantitative findings from these animal studies.

Table 1: Effects of Anacetrapib on Cholesterol Metabolism in Dyslipidemic Syrian Golden Hamsters

ParameterMethodFindingCitation
CETP ActivityPlasma analysis94% reduction vs. control nih.gov
Macrophage-to-Feces RCT3H-cholesterol tracerPromoted RCT nih.gov
Fecal Cholesterol ExcretionMass analysisIncreased vs. control nih.govnih.gov
Cholesterol AbsorptionD6-cholesterol stable isotopeNo effect nih.govnih.gov
HDL Cholesterol Efflux CapacityIn vitro cell-based assayIncreased via ABCA1 nih.gov

Table 2: Effects of Anacetrapib in APOE*3-Leiden.CETP Transgenic Mice

ParameterMethodFindingCitation
Hepatic Uptake of VLDL-mimics[¹⁴C]cholesteryl oleate (B1233923) tracer25% increase nih.gov
Hepatic Pcsk9 ExpressionMicroarray analysis28% decrease nih.gov
Plasma PCSK9 LevelsImmunoassay47% decrease nih.gov
Hepatic LDL Receptor ContentWestern blot analysis64% increase nih.gov

Collectively, these studies utilizing isotopic probes demonstrate that anacetrapib enhances reverse cholesterol transport through a multi-faceted mechanism. It inhibits CETP, leading to altered lipoprotein compositions, and increases the efficiency of cholesterol removal from peripheral cells and its subsequent excretion, without affecting intestinal cholesterol absorption. nih.govnih.gov

Molecular and Structural Basis of Anacetrapib Cetp Interaction

Computational Modeling of Anacetrapib (B1684379) Binding to CETP

Computational modeling has been instrumental in visualizing and quantifying the interaction between Anacetrapib and CETP at an atomic level. nih.gov These techniques provide insights that are difficult to obtain through experimental methods alone.

Atomistic molecular dynamics (MD) simulations have been employed to model the dynamic behavior of Anacetrapib and CETP in a simulated physiological environment. plos.orgtuni.fi These simulations show that Anacetrapib has a pronounced affinity for the concave surface of CETP, particularly near the N-terminal opening of its long, hydrophobic tunnel. plos.orgnih.govresearchgate.net

The primary inhibitory mechanism revealed by these simulations is the entry and lodging of the Anacetrapib molecule into this tunnel. plos.orgnih.gov Once inside, it acts as a physical plug, creating a significant energy barrier that hinders the natural diffusion of cholesteryl esters (CE) and triglycerides through the protein. plos.orgnih.gov Simulations demonstrate that Anacetrapib physically occludes the tunnel, which is the primary mechanism of its inhibitory action. nih.govnih.gov Furthermore, the presence of Anacetrapib within the binding pocket induces conformational fluctuations in phospholipids (B1166683) that normally plug the tunnel openings, potentially disrupting the stabilization of the CETP-lipoprotein complex. plos.orgresearchgate.net

Molecular docking studies predict the preferred binding orientation and affinity of Anacetrapib within the CETP structure. These calculations have identified several probable binding sites within the hydrophobic tunnel, with the most favorable site located near the N-terminal opening. plos.orgresearchgate.netplos.org The binding is characterized by strong hydrophobic interactions. nih.gov

Free energy calculations, such as those using umbrella sampling techniques, quantify the stability of the Anacetrapib-CETP complex. These studies confirm that when Anacetrapib is bound within the N-terminal region of the tunnel, it creates a substantial energy barrier that impedes the passage of cholesteryl esters out of the protein. researchgate.netnih.gov

Table 1: Calculated Binding Energies for Anacetrapib in CETP Molecular docking studies have calculated the binding energies for several potential conformations of Anacetrapib within the CETP hydrophobic tunnel. plos.orgresearchgate.netplos.org
Binding Site ConformationCalculated Binding Energy (kJ/mol)
Site 1 (Cyan Ligand)-48.5
Site 2 (Red Ligand)-47.7
Site 3 (Green Ligand)-46.9
Site 4 (Brown Ligand)-46.4

Atomistic Molecular Dynamics Simulations to Elucidate Inhibitory Mechanisms

Identification of Key Binding Sites and Conformational Changes in CETP

The binding of Anacetrapib not only blocks the CETP tunnel but also induces subtle yet critical conformational changes in the protein. The primary binding site resides deep within the central hydrophobic tunnel of CETP, which is approximately 6 nm long. plos.orgresearchgate.net

Upon binding, Anacetrapib causes significant conformational alterations to functionally important regions of CETP. One of the most critical is its effect on helix X, a structural element believed to act as a "trapdoor" during lipid exchange. plos.org MD simulations show that in the presence of Anacetrapib, helix X loses its stable α-helical structure and alternates between unfolded turn and 3-10-helix conformations. tuni.fiplos.org This disruption impairs the protein's ability to properly engage with lipoproteins and facilitate lipid transfer. The inhibitor also increases the dynamic fluctuations of CETP's N- and C-terminal β-barrel domains. nih.gov

Role of Anacetrapib in Modulating CETP-Lipoprotein Interactions

The ultimate function of CETP is to mediate the transfer of lipids by forming a bridge or "ternary complex" between two different lipoproteins (e.g., HDL and LDL). escholarship.org Anacetrapib disrupts this process in two ways. Firstly, by physically blocking the transfer tunnel, it directly prevents the movement of cholesteryl esters and triglycerides. nih.govoup.com

Comparative Structural Analysis with Other CETP Inhibitors

The mechanism of Anacetrapib can be further understood by comparing it to other CETP inhibitors. Anacetrapib and Torcetrapib (B1681342) are both potent inhibitors that are understood to bind in a similar position within the deep hydrophobic tunnel of CETP. researchgate.netnih.govresearchgate.net They both function primarily by occluding the tunnel and increasing CETP's binding affinity for HDL, which leads to the formation of non-productive binary complexes. nih.gov

In contrast, Dalcetrapib, another agent in this class, is a much less potent inhibitor and is thought to bind to a different site on the CETP molecule due to its distinct chemical structure. nih.govresearchgate.net Evacetrapib is another potent inhibitor that, like Anacetrapib, was effective at modifying lipid levels but failed to show sufficient clinical efficacy in trials. nih.govnih.gov The differences in potency and mechanism highlight the structural nuances that determine how these molecules interact with CETP. nih.gov

Table 2: Comparative Features of CETP Inhibitors This table compares the structural and mechanistic features of Anacetrapib with other notable CETP inhibitors. nih.govnih.govnih.gov
InhibitorCore StructureRelative PotencyEffect on CETP-HDL BindingPrimary Inhibitory Mechanism
AnacetrapibOxazolidinoneHighSignificantly IncreasesTunnel occlusion; stabilization of binary complexes
TorcetrapibQuinolineHighSignificantly IncreasesTunnel occlusion; stabilization of binary complexes
DalcetrapibThiolaneLowModerately IncreasesAllosteric modulation (presumed different binding site)
EvacetrapibPiperidineHighSignificantly IncreasesTunnel occlusion

Preclinical Pharmacodynamics and in Vitro Studies of Anacetrapib

In Vitro Inhibition Studies of Cholesteryl Ester Transfer (IC50 Values)

Anacetrapib (B1684379) has demonstrated potent inhibitory activity against CETP in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. Studies have reported varying IC50 values for anacetrapib, which can be attributed to different assay conditions and the specific CETP variants used.

For instance, anacetrapib has been shown to inhibit the CETP-mediated transfer of cholesteryl ester with an IC50 of 16 nM and triglyceride with an IC50 of 29 nM. nih.gov Other studies have reported IC50 values of 7.9 ± 2.5 nM for recombinant human CETP (rhCETP) and 11.8 ± 1.9 nM for the C13S CETP mutant. medchemexpress.com Further research has indicated IC50 values of 17 nM and 15 nM for the CETP-dependent transfer of cholesterol esters and triglycerides, respectively. caymanchem.combiomol.com In a comparative study, the in-house data showed anacetrapib to have an IC50 of 1.3 nM. researchgate.netmdpi.com In vitro, anacetrapib also dose-dependently inhibited the transfer of radiolabeled cholesteryl ester from total HDL to LDL with an IC50 of 30 nM, and from isolated HDL3 to HDL2 particles with an IC50 of 200 nM. ahajournals.org

ParameterIC50 Value (nM)Reference
CETP-mediated cholesteryl ester transfer16 nih.gov
CETP-mediated triglyceride transfer29 nih.gov
rhCETP7.9 ± 2.5 medchemexpress.com
C13S CETP mutant11.8 ± 1.9 medchemexpress.com
CETP-dependent cholesterol ester transfer17 caymanchem.combiomol.com
CETP-dependent triglyceride transfer15 caymanchem.combiomol.com
In-house data1.3 researchgate.netmdpi.com
Transfer from total HDL to LDL30 ahajournals.org
Transfer from HDL3 to HDL2200 ahajournals.org

Effects on Hepatic Low-Density Lipoprotein Receptor (LDLR) and Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Expression

Beyond its direct inhibition of CETP, anacetrapib has been shown to influence the expression of key proteins involved in LDL metabolism, namely the low-density lipoprotein receptor (LDLR) and proprotein convertase subtilisin/kexin type 9 (PCSK9). ahajournals.org PCSK9 is a protein that promotes the degradation of LDLR, thereby reducing the clearance of LDL from the circulation. nih.gov

Studies in cultured liver cells (HepG2) have unexpectedly revealed that anacetrapib treatment can lead to a reduction in both LDLR and PCSK9 protein levels. ahajournals.orgresearchgate.net Specifically, anacetrapib at concentrations of 1 µM and 10 µM significantly reduced PCSK9 and LDLR protein levels to 70% and 50% of control, respectively. ahajournals.orgresearchgate.net In human primary hepatocytes from three different donors, a 3 µM concentration of anacetrapib resulted in a 41% reduction in LDLR protein and a 27% reduction in PCSK9 protein levels after 24 hours of treatment. ahajournals.orgresearchgate.net This inhibitory effect was also observed in mouse primary hepatocytes and hepatoma cell lines, suggesting a mechanism independent of CETP. ahajournals.orgresearchgate.net

In contrast, other studies in animal models and humans have shown that anacetrapib can increase hepatic LDLR levels. nih.gov In APOE*3-Leiden.CETP mice, anacetrapib administration decreased hepatic expression and plasma levels of PCSK9 while increasing hepatic LDL receptor levels. nih.govresearchgate.net This effect was observed in mice both with and without CETP expression, indicating a CETP-independent mechanism. nih.gov

The mechanism by which anacetrapib downregulates PCSK9 appears to be multifactorial and may involve the sterol regulatory element-binding protein 2 (SREBP-2). SREBP-2 is a key transcription factor that activates the expression of both LDLR and PCSK9 genes. nih.gov

However, the observed reduction in plasma PCSK9 levels in some human studies with anacetrapib monotherapy was not accompanied by a significant change in the PCSK9 production rate, but rather a trend towards an increased fractional catabolic rate of PCSK9. jci.org When administered with atorvastatin, anacetrapib did not significantly affect PCSK9 levels. nih.govjci.org These findings suggest that the effect of anacetrapib on PCSK9 metabolism in humans may be complex and requires further investigation. nih.gov

Influence on Cholesterol and Triglyceride Metabolism Pathways in Cell-Based and Animal Models

Anacetrapib's influence extends to broader cholesterol and triglyceride metabolic pathways, as demonstrated in various cell-based and animal models.

Anacetrapib has been shown to increase the clearance of LDL particles by the liver. ahajournals.org This is thought to be a consequence of increased LDLR-mediated uptake. ahajournals.org The reduction in LDL levels is primarily due to an increased fractional catabolic rate of LDL apolipoprotein B (ApoB). oup.com

In terms of triglyceride metabolism, anacetrapib treatment has been associated with an increased fractional catabolic rate of VLDL triglycerides. nih.gov This enhanced clearance of triglyceride-rich lipoproteins is a key mechanism contributing to the observed modest lowering of plasma triglyceride levels. nih.govmdpi.com Interestingly, studies in E3L.CETP mice did not show a direct effect of anacetrapib on hepatic VLDL-triglyceride production. researchgate.netresearchgate.net Instead, the triglyceride-lowering effect appears to be driven by enhanced catabolism and redistribution of apolipoproteins like apoC-II, apoC-III, and apoE on circulating lipoproteins. nih.gov It is important to note that while anacetrapib increased the fractional catabolic rates of VLDL and intermediate-density lipoprotein (IDL) apoB, the conversion rate of VLDL to LDL remained largely unchanged. ahajournals.orgahajournals.org

Macrophage cholesterol efflux, the initial step in reverse cholesterol transport, is a crucial process for preventing the accumulation of cholesterol in the arterial wall. ahajournals.orgnih.gov Studies have shown that anacetrapib can enhance cholesterol efflux from macrophages. nih.gov

In a substudy of the DEFINE trial, anacetrapib was found to significantly increase cholesterol efflux capacity in patients with coronary heart disease, independent of changes in HDL-C or other lipids. ahajournals.orgnih.govresearchgate.net This effect was more pronounced in men and was influenced by haptoglobin genotype in patients with diabetes. ahajournals.orgresearchgate.net The increased efflux potential of HDL particles from anacetrapib-treated subjects is thought to be driven by an increased content of apoE and lecithin-cholesterol acyltransferase (LCAT). ahajournals.org The use of fluorescently labeled cholesterol in some assay systems suggests that this enhanced efflux is primarily mediated by the ABCA1 transporter and lipid-poor particles. nih.gov

Hepatic Cholesterol Clearance and VLDL-TG Production

Investigation of Potential Off-Target Interactions through Structural Bioinformatics (Theoretical Predictions)

Structural bioinformatics has been employed to predict potential off-target interactions of anacetrapib, providing insights into its broader pharmacological profile. plos.orgnih.govnih.gov These computational methods analyze the structural similarities between the drug molecule and the binding sites of various proteins. nih.gov

One such study predicted that anacetrapib, along with another CETP inhibitor, torcetrapib (B1681342), could have off-target interactions with prostacyclin synthase (PTGIS) and acyl-Coenzyme A oxidase 1 (ACOX1). plos.orgnih.gov The predicted binding affinity of anacetrapib for PTGIS was stronger than that of the enzyme's endogenous substrate, prostaglandin (B15479496) H2, suggesting potential competitive inhibition. nih.gov Similarly, the predicted binding affinity of ACOX1 for its endogenous substrate was weaker than for anacetrapib. plos.orgnih.gov These theoretical predictions suggest that anacetrapib may have a response phenotype similar to that of torcetrapib concerning these specific off-targets. plos.org It is important to emphasize that these are theoretical predictions and require experimental validation to confirm their clinical relevance.

Emerging Research Directions for Anacetrapib D3

Novel Applications in Systems Biology and Network Modeling for Lipid Metabolism

The integration of data from Anacetrapib-d3 studies into systems biology and network modeling is a promising area of research. These computational approaches aim to create comprehensive models of lipid metabolism, and the precise data obtainable with deuterated tracers are invaluable.

Mapping Metabolic Flux: By tracing the path of this compound and its effects on various lipoproteins, researchers can create detailed maps of lipid movement and transformation within the body. This allows for a more dynamic understanding of how CETP inhibition alters the entire lipid network, not just the levels of HDL and LDL.

Predictive Modeling: Integrating kinetic data from this compound studies into computational models can help predict the systemic effects of CETP inhibition. nih.gov These models can simulate how different physiological states or co-administered drugs might interact with the effects of Anacetrapib (B1684379), offering insights that are difficult to obtain from traditional experiments alone. nih.gov This approach can help identify potential off-target effects or unexpected benefits of CETP inhibition. nih.gov

Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights

The use of this compound allows for the application of advanced spectroscopic techniques to gain real-time insights into the mechanism of CETP inhibition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium (B1214612) labeling can be used in NMR studies to probe the binding of Anacetrapib to CETP and its interaction with lipoproteins. These studies can provide detailed structural information about the drug-protein complex and how it influences the conformation and function of CETP.

Mass Spectrometry Imaging (MSI): This technique can be used to visualize the distribution of this compound in tissues, providing a spatial understanding of where the drug accumulates and acts. This is particularly relevant given the observation that Anacetrapib accumulates in adipose tissue. merck.com

Integration of Multi-Omics Data in this compound Research

The future of this compound research lies in the integration of data from multiple "omics" fields, such as proteomics, metabolomics, and lipidomics. somalogic.comsomalogic.com This holistic approach provides a more complete picture of the biological response to CETP inhibition.

Proteomics: By combining this compound kinetic studies with proteomic analysis, researchers can identify changes in the levels of various proteins involved in lipid metabolism and beyond. researchgate.net This can uncover novel pathways affected by CETP inhibition.

Metabolomics and Lipidomics: Analyzing the full spectrum of metabolites and lipids in response to this compound administration can reveal widespread metabolic reprogramming. This can help to understand the full range of effects of CETP inhibition, including those that are independent of its primary action on HDL and LDL.

A summary of how multi-omics data can be integrated is presented in the table below:

Omics FieldData GeneratedPotential Insights
Proteomics Changes in protein expression and post-translational modifications.Identification of new protein targets and pathways affected by CETP inhibition.
Metabolomics Alterations in the levels of small molecule metabolites.Understanding of the broader metabolic consequences of treatment.
Lipidomics Detailed changes in the composition of various lipid species.In-depth characterization of the remodeling of lipoprotein particles.
Genomics Identification of genetic variants influencing drug response.Personalization of CETP inhibitor therapy.

Development of Next-Generation Isotopic Probes for CETP Pathway Analysis

The experience with this compound is paving the way for the development of more advanced isotopic probes to study the CETP pathway.

Multi-Isotope Labeling: Future probes could incorporate multiple stable isotopes (e.g., ¹³C, ¹⁵N) in addition to deuterium. This would allow for even more detailed tracing of metabolic pathways and the simultaneous tracking of different molecular components.

Click Chemistry-Enabled Probes: The development of probes that can be modified using "click chemistry" would allow for the attachment of fluorescent tags or other reporter molecules. This would enable researchers to visualize the CETP pathway in living cells with high specificity and resolution.

Antisense Oligonucleotides: Another approach to studying the CETP pathway involves the use of antisense oligonucleotides (ASOs) that can specifically reduce the production of CETP. science.gov Comparing the effects of CETP inhibition by a small molecule like Anacetrapib with the effects of reducing CETP synthesis with an ASO can provide complementary insights into the role of this protein in lipid metabolism. science.gov

These emerging research directions highlight the continued importance of this compound as a tool for fundamental research. By leveraging these advanced techniques, scientists can continue to unravel the complexities of lipid metabolism and the potential of the CETP pathway as a therapeutic target.

Q & A

Q. What are the limitations of current toxicity models for this compound, and how can they be mitigated?

  • Answer: Standard rodent models often underestimate off-target effects due to species-specific CETP expression. Use human organoids or 3D bioprinted liver tissues to assess hepatotoxicity. Incorporate multi-omics (transcriptomics, proteomics) to identify early biomarkers of adverse events (e.g., endoplasmic reticulum stress pathways) .

Data Contradiction and Synthesis

Q. How should conflicting data on this compound’s off-target effects be systematically evaluated?

  • Answer: Apply the Bradford Hill criteria to assess causality (e.g., strength, consistency, temporality). Perform sensitivity analyses excluding outlier studies. Use machine learning (e.g., random forests) to identify confounding variables (e.g., baseline lipid levels, concomitant therapies) that may explain discrepancies .

Q. What meta-analytical approaches are suitable for reconciling heterogeneous outcomes in this compound trials?

  • Answer: Conduct individual participant data (IPD) meta-analysis to adjust for covariates like age, sex, and genetic polymorphisms (e.g., CETP variants). Apply Bayesian hierarchical models to account for between-study heterogeneity. Stratify results by trial duration and patient subgroups (e.g., diabetic vs. non-diabetic cohorts) .

Methodological Rigor

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Answer: Document synthetic routes (e.g., deuteration efficiency, purification steps) following ICH Q11 guidelines. Characterize batches via NMR (e.g., deuterium incorporation >98%) and high-resolution mass spectrometry. Share raw spectral data in public repositories (e.g., Zenodo) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.